2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
Description
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is a fluorinated aromatic alcohol characterized by a trifluoroethanol group attached to a 3-fluoro-4-nitrophenyl aromatic ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing substituents (fluoro and nitro groups), which influence its reactivity and physical properties.
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H |
InChI Key |
NGTNOBHYSZBVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acylation of Fluorinated Aromatic Substrates
The Friedel-Crafts acylation reaction serves as a foundational step for introducing acyl groups to aromatic systems. In the context of synthesizing 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol, this method facilitates the attachment of a trifluoroacetyl moiety to a pre-fluorinated benzene derivative. For instance, 3-fluoroacetanilide undergoes acylation with trifluoroacetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The reaction proceeds in dichloroethane at reflux temperatures (80–100°C), yielding 2-fluoro-4-acetamidotrifluoroacetophenone as a key intermediate.
Optimization of Reaction Conditions
Hydrolysis and Nitration
Following acylation, hydrolysis of the acetamide group under acidic conditions (e.g., hydrochloric acid in ethanol at 50–70°C) generates 2-fluoro-4-aminotrifluoroacetophenone. Subsequent nitration employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at low temperatures (-20 to 10°C) to introduce the nitro group at the para position relative to the fluorine substituent. This step requires precise temperature control to avoid over-nitration or decomposition.
Nitration Parameters
| Parameter | Value/Range |
|---|---|
| Nitrating Agent | H₂SO₄/HNO₃ (3:1 v/v) |
| Temperature | -20 to 10°C |
| Reaction Time | 0.5–3 hours |
| Yield | 70–85% |
Sandmeyer Reaction for Halogen-Nitro Interconversion
The Sandmeyer reaction enables the conversion of aromatic amines to nitro derivatives, critical for positioning the nitro group in the target compound. After hydrolysis of the acetamide intermediate, the resulting 2-fluoro-4-aminotrifluoroacetophenone is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The diazonium salt intermediate reacts with cuprous chloride (CuCl) to yield 2-fluoro-4-chlorotrifluoroacetophenone, which is subsequently nitrated as described in Section 1.2.
Mechanistic Insights
-
Diazotization :
-
Copper-Mediated Displacement :
Reduction of Trifluoroacetyl Intermediates
The final step in synthesizing the target alcohol involves reducing the trifluoroacetyl group to a trifluoroethanol moiety. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol effectively reduces the ketone to the secondary alcohol.
Reduction Efficiency and Selectivity
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0–25°C | 90% |
| NaBH₄ | Ethanol | 25–40°C | 75% |
LiAlH₄ offers higher yields due to its stronger reducing power, while NaBH₄ provides a safer alternative with moderate efficiency.
Base-Mediated Elimination-Addition Mechanisms
ElcB Elimination Pathway
Studies on analogous trifluoroethyl-aromatic compounds reveal a reversible ElcB mechanism for elimination reactions. For example, treatment of 2,2-di(4-nitrophenyl)-1,1,1-trifluoroethane with sodium tert-butoxide in tert-butanol generates an olefin intermediate via HF elimination. This intermediate undergoes subsequent alkoxide addition, forming ether derivatives.
Kinetic and Isotope Effects
-
Deuterium Kinetic Isotope Effect (KIE) : , indicating significant C-H bond cleavage in the rate-determining step.
-
Activation Parameters :
These values suggest a highly ordered transition state during elimination.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enhance mass transfer and temperature control during nitration and reduction steps. For example, a two-stage flow system achieves 85% yield in the nitration of 2-fluoro-4-chloroacetophenone by maintaining precise stoichiometric ratios and reaction times.
Purification Techniques
-
Crystallization : Ethanol-water mixtures (7:3 v/v) recrystallize the final product, achieving >99% purity.
-
Distillation : Short-path distillation under reduced pressure (10–15 mmHg) isolates intermediates with minimal decomposition.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its trifluoromethyl and nitrophenyl groups enhance the binding affinity and selectivity towards biological targets.
Case Study: Antitubercular Activity
A study synthesized derivatives based on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative exhibited an MIC of 4 μg/mL against both drug-sensitive and rifampin-resistant strains . This highlights the potential of compounds containing the trifluoromethyl group in developing new antitubercular agents.
Materials Science
In materials science, 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol's unique properties make it suitable for developing advanced materials such as polymers with specific functionalities. Its chemical structure allows for modifications that can tailor material properties for various applications.
Example Application: Polymer Development
Research indicates that incorporating trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This makes it a candidate for applications in coatings and adhesives where durability is essential.
Biological Studies
The compound serves as a probe in biochemical studies, allowing researchers to investigate various biological pathways and interactions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards specific targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other trifluoroethanol derivatives, differing primarily in the substituents on the aromatic ring. Key analogues include:
Substituent Impact :
- Nitro Groups: The 4-nitro group in the target compound enhances electrophilicity but may reduce fluorescence quantum yield compared to non-nitro analogues (e.g., BODIPY fluorophores with quantum yields up to 0.61 ).
- Fluoro Groups : The 3-fluoro substituent increases metabolic stability and influences electronic distribution.
- Heterocyclic Rings : Pyridinyl derivatives (e.g., CAS 394203-58-8) exhibit improved solubility in aqueous media due to nitrogen lone pairs .
Physical and Chemical Properties
- Melting Points : Nitro-substituted derivatives (e.g., 3d in ) exhibit higher melting points (172–173°C) compared to methyl-substituted analogues (130–131°C) due to stronger intermolecular interactions .
- Solubility : Pyridinyl and heterocyclic analogues show enhanced solubility in polar solvents, whereas nitro derivatives are more soluble in organic phases .
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol, also known as (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol, is a compound characterized by its unique trifluoromethyl and nitrophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C8H5F4NO3
- Molecular Weight : 239.12 g/mol
- CAS Number : 1297553-45-7
- IUPAC Name : (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol
Synthesis
The synthesis of 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with trifluoroacetaldehyde. A chiral catalyst is used to obtain the desired enantiomer. The purification process generally includes recrystallization or chromatography to achieve high purity levels .
Anticancer Activity
The presence of nitro groups in aromatic compounds often correlates with anticancer activity. For example, compounds containing nitrophenyl derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. In vitro studies have shown that modifications to the phenyl ring can enhance antiproliferative activities . The specific case of 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol may similarly provide a scaffold for developing novel anticancer agents.
Case Study 1: Antitubercular Activity
A study focused on a series of compounds derived from the phenoxyacetamide scaffold demonstrated promising antitubercular activity. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv and rifampicin-resistant strains . This suggests that further exploration of trifluorinated derivatives could yield similar or improved efficacy.
Case Study 2: Cytotoxicity Evaluation
In another investigation involving nitro-substituted phenyl compounds, various derivatives were screened for their cytotoxicity against cancer cell lines such as MDA-MB-231 and Hela. The results indicated significant cytotoxic effects with IC50 values ranging from 4.2 to 11.9 μM . This highlights the potential for 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol to be developed into a therapeutic agent.
Summary of Biological Activities
Q & A
Q. How does the compound’s reactivity compare to non-fluorinated or mono-fluorinated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
